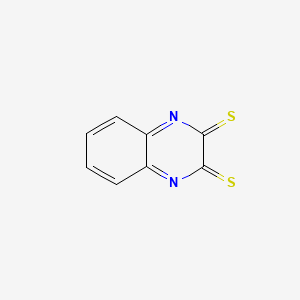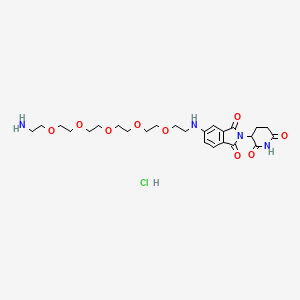![molecular formula C18H11CuN6NaO8S B12363664 Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is primarily used in industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate involves multiple steps, starting with the diazotization of 3-amino-4-nitrophenylamine. This intermediate is then coupled with 4-hydroxy-2-oxidophenyl diazonium salt under controlled pH conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully monitored to ensure high yield and purity. The use of surfactants and stabilizers is common to prevent aggregation and maintain the quality of the final product .
化学反应分析
Types of Reactions
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper, which can alter its color and stability.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines and other by-products.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, reduction typically yields amines, while oxidation can produce various copper oxides .
科学研究应用
Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in spectrophotometric determination of metal ions like copper and mercury.
Biology: Studied for its potential use in biological staining and as a marker in various assays.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate moiety play a crucial role in binding to metal ions, which can then participate in various chemical reactions. The molecular targets and pathways involved include the formation of coordination complexes with transition metals, which can alter the electronic properties and reactivity of the compound .
相似化合物的比较
Similar Compounds
- Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate
- Copper(2+) sodium 3-[(E)-{3-[(E)-(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl}diazenyl]
- Copper(2+) sodium 3-[(E)-{(3Z)-3-[(3-amino-4-nitrophenyl)hydrazono]-2-oxido-4-oxo-1,5-cyclohexadienyl}diazenyl]
Uniqueness
What sets Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate apart from similar compounds is its enhanced stability and solubility due to the presence of both copper and sodium ions. This makes it particularly useful in applications requiring long-term stability and consistent performance .
属性
分子式 |
C18H11CuN6NaO8S |
|---|---|
分子量 |
557.9 g/mol |
IUPAC 名称 |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
InChI 键 |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)
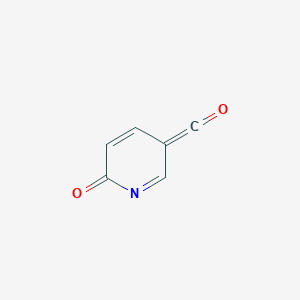
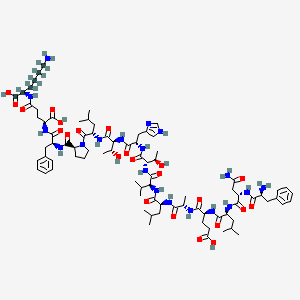
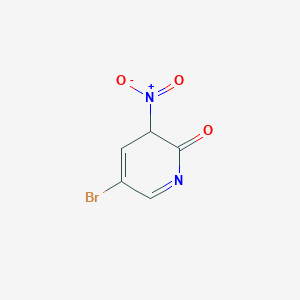

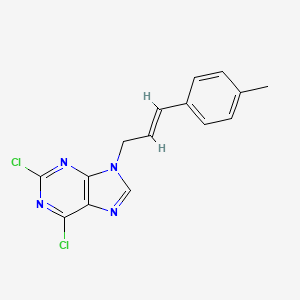
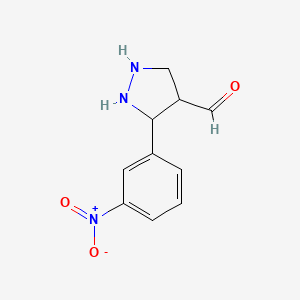
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)
![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)

